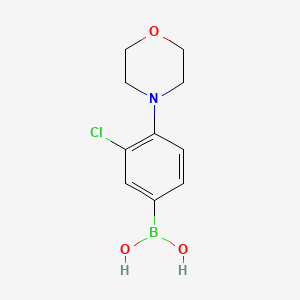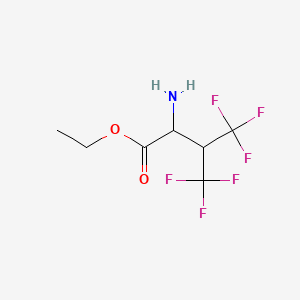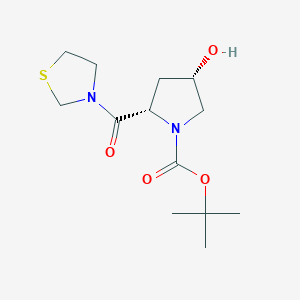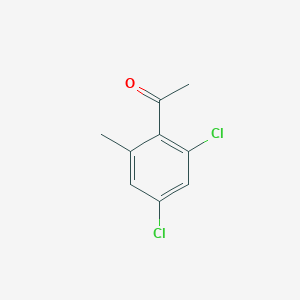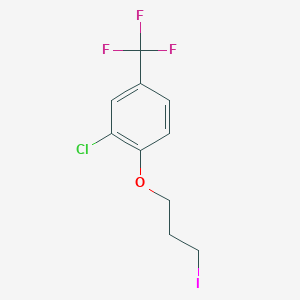
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene
概要
説明
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene, also known as CIPT, is a chemical compound that is used as a reagent in organic synthesis and for scientific research applications. CIPT is a colorless, crystalline solid that is soluble in a variety of organic solvents and has a melting point of 81°C. CIPT is a member of the class of compounds known as trifluoromethylbenzenes, which are characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound has been extensively studied in recent years due to its wide range of uses in organic synthesis and scientific research.
科学的研究の応用
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and dyes. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene has also been used in the synthesis of a variety of fluorinated compounds, including fluorinated polymers and fluorinated surfactants. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene has been used in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrroles, and quinolines.
作用機序
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a versatile reagent that can be used in a variety of organic synthesis reactions. It acts as an electrophile, which means it can react with a variety of nucleophiles to form a new covalent bond. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene can be used in a variety of substitution reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and nucleophilic aliphatic substitution. 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene can also be used in a variety of additions reactions, including Michael additions, aldol additions, and conjugate additions.
生化学的および生理学的効果
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is not known to have any direct biochemical or physiological effects. However, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have biochemical or physiological effects depending on the structure of the compound. For example, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have antibacterial, antifungal, or antiviral activity. Additionally, compounds synthesized using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene may have pharmacological effects, such as analgesic, anti-inflammatory, or anti-cancer activity.
実験室実験の利点と制限
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a versatile reagent that can be used in a variety of organic synthesis reactions. One of the main advantages of 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is its high reactivity, which allows for fast reaction times and yields. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a relatively inexpensive reagent, making it a cost-effective choice for laboratory experiments. However, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene is a highly reactive compound and must be handled with care. It is also toxic and must be used in a well-ventilated area.
将来の方向性
The use of 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene in organic synthesis and scientific research is expected to continue to grow in the future. One potential future direction is the development of new synthetic methods using 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene. Additionally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of new compounds with potential therapeutic applications, such as antibiotics, antivirals, and anti-cancer agents. Furthermore, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used in the synthesis of new materials with potential applications in energy storage, catalysis, and nanotechnology. Finally, 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene could be used to synthesize new fluorinated compounds with potential applications in materials science and biotechnology.
特性
IUPAC Name |
2-chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3IO/c11-8-6-7(10(12,13)14)2-3-9(8)16-5-1-4-15/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYFEEJQLHGPTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739608 | |
| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
CAS RN |
653578-34-8 | |
| Record name | 2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20739608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



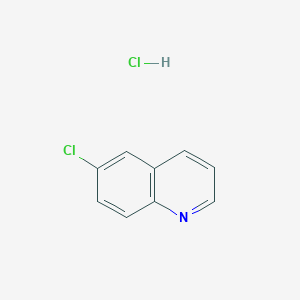
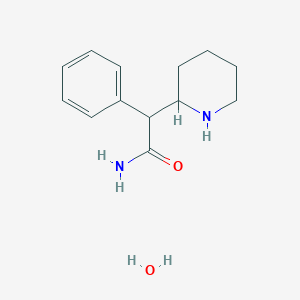
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
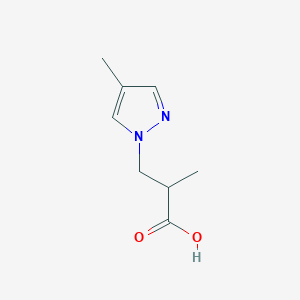

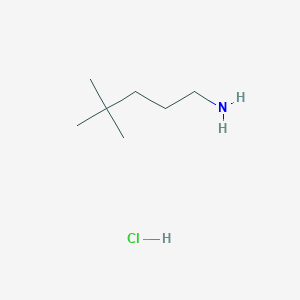
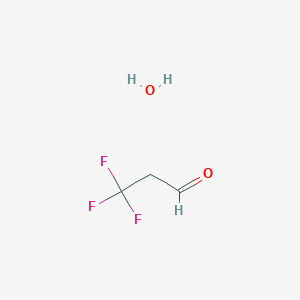
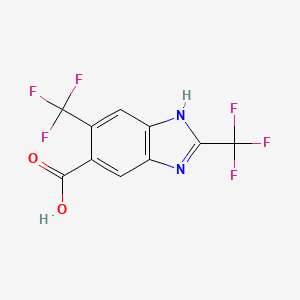
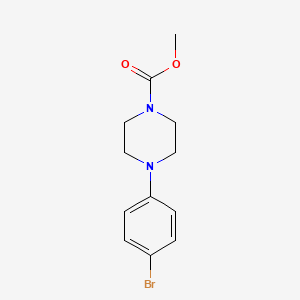
![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
